molecular formula C10H15BO3 B3220194 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid CAS No. 1192107-39-3

4-(Methoxymethyl)-2,6-dimethylphenylboronic acid

Cat. No. B3220194
CAS RN: 1192107-39-3
M. Wt: 194.04 g/mol
InChI Key: SBMDYQPCRGUBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is a boronic acid derivative that has been widely used in scientific research. It is commonly used as a building block in the synthesis of various organic compounds due to its unique reactivity with amines, alcohols, and other nucleophiles.

Advantages and Limitations for Lab Experiments

4-(Methoxymethyl)-2,6-dimethylphenylboronic acid has several advantages for lab experiments. It is a stable and readily available reagent that can be easily handled and stored. Additionally, it has a unique reactivity that allows for the synthesis of various organic compounds. However, it also has some limitations, such as its sensitivity to moisture and air, which can lead to the formation of unwanted byproducts.

Future Directions

There are several future directions for the use of 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid in scientific research. One of the most promising areas is the development of new synthetic methodologies that utilize boronic acid derivatives as building blocks. Additionally, it can be used in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. Furthermore, it can be used in the development of new materials with unique properties, such as conductivity and optical activity.
Conclusion:
In conclusion, 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is a versatile reagent that has been extensively used in scientific research. Its unique reactivity with amines, alcohols, and other nucleophiles has made it a valuable building block in the synthesis of various organic compounds. Additionally, its potential for the development of new drugs and materials makes it an exciting area of research for the future.

Scientific Research Applications

4-(Methoxymethyl)-2,6-dimethylphenylboronic acid has been extensively used in scientific research. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a reagent in the development of new synthetic methodologies.

properties

IUPAC Name

[4-(methoxymethyl)-2,6-dimethylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7-4-9(6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMDYQPCRGUBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)COC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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